N-benzyl-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Beschreibung
Molecular Formula: C₂₆H₂₆F₆N₆O₃
Molecular Weight: 470.53 g/mol
Key Features:
- Core Structure: A [1,2,4]triazolo[4,3-a]pyridine scaffold with a 3-oxo group, which is fused to a pyridine ring, enhancing π-π stacking interactions in biological targets .
- Substituents:
- Physicochemical Properties: logP: 1.89 (moderate lipophilicity, suggesting balanced membrane permeability and solubility) .
Eigenschaften
IUPAC Name |
N-benzyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN6O3/c27-21-7-9-22(10-8-21)30-12-14-31(15-13-30)24(34)18-33-26(36)32-17-20(6-11-23(32)29-33)25(35)28-16-19-4-2-1-3-5-19/h1-11,17H,12-16,18H2,(H,28,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGFFTJMWOLNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)N4C=C(C=CC4=N3)C(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-benzyl-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide (CAS Number: 1251617-44-3) is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a triazole moiety and a piperazine ring, which are known to confer various biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C26H25FN6O3 |
| Molecular Weight | 488.5 g/mol |
| CAS Number | 1251617-44-3 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound modulates the activity of these targets by binding to them, which leads to alterations in cellular signaling pathways. This interaction can result in various pharmacological effects including:
- Antimicrobial Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Research indicates potential cytotoxic effects against various cancer cell lines.
- Neuropharmacological Effects : The piperazine component suggests possible applications in treating neurological disorders.
Antimicrobial Activity
A study evaluated the antimicrobial effects of similar compounds containing a piperazine structure. These compounds exhibited significant activity against Staphylococcus aureus and Mycobacterium smegmatis, with minimum inhibitory concentration (MIC) values below 0.24 μg/mL for some derivatives . This suggests that N-benzyl derivatives may also possess comparable antimicrobial properties.
Anticancer Activity
In vitro studies have shown that compounds with similar structural features can inhibit the growth of cancer cells effectively. For example, a related compound demonstrated an IC50 value less than that of doxorubicin against A431 and Jurkat cell lines, indicating potent anticancer activity . The presence of electronegative groups like fluorine in the structure may enhance the cytotoxic effects by improving binding affinity to target proteins.
Case Study 1: Anticancer Efficacy
A recent investigation focused on a series of triazole derivatives similar to N-benzyl-2-{...} for their anticancer properties. One derivative displayed significant inhibition of cell proliferation in various cancer models, with SAR (structure–activity relationship) analysis revealing that modifications on the benzene ring significantly impacted biological activity.
Case Study 2: Neuropharmacological Applications
Another study explored the neuropharmacological effects of piperazine-containing compounds. The findings indicated that these compounds could modulate neurotransmitter systems, suggesting potential applications in treating anxiety and depression disorders.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Piperazine Substituents : The target compound’s 4-fluorophenyl group enhances selectivity for fluorophoric receptor pockets compared to unsubstituted (Compound 28) or chlorinated/trifluoromethyl analogues () .
Analogues with Triazolo/Pyrazolo Heterocycles
Table 2: Heterocyclic Core Comparisons
Key Observations :
Key Observations :
- Coupling Efficiency : The target compound’s synthesis likely employs HCTU/DIPEA-mediated coupling, similar to Compound 29a (81% yield), suggesting comparable scalability .
- Base Selection : Cs₂CO₃ in achieves high yields for benzooxazin derivatives, but the target compound’s triazolo core may require milder conditions .
Research Findings and Implications
- SAR Insights: The 4-fluorophenylpiperazine moiety and triazolo[4,3-a]pyridine core synergistically enhance CNS target engagement compared to non-fluorinated or alternative heterocycles .
- Physicochemical Advantages : The target’s logP (1.89) and PSA (76.87) are optimal for balancing blood-brain barrier penetration and solubility, outperforming bulkier analogues in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
